N-Benzyl-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine
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Overview
Description
N-Benzyl-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methoxybenzenesulfonyl group, and a piperazine ring attached to a pyridazin-3-amine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazin-3-amine Core: This step involves the cyclization of appropriate precursors to form the pyridazin-3-amine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazin-3-amine core.
Attachment of the Benzyl Group: The benzyl group is attached via a benzylation reaction, often using benzyl halides in the presence of a base.
Addition of the Methoxybenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a methoxybenzenesulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, methoxybenzenesulfonyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-Benzyl-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N5O3S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-benzyl-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C22H25N5O3S/c1-30-19-7-9-20(10-8-19)31(28,29)27-15-13-26(14-16-27)22-12-11-21(24-25-22)23-17-18-5-3-2-4-6-18/h2-12H,13-17H2,1H3,(H,23,24) |
InChI Key |
YLWVVVVSDUXANF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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